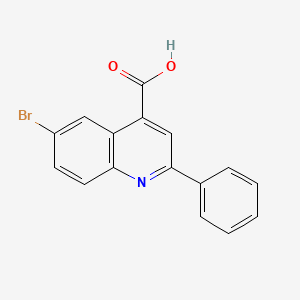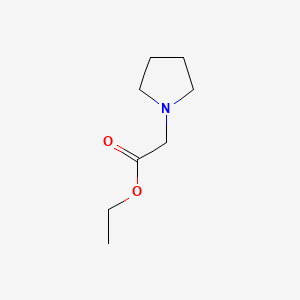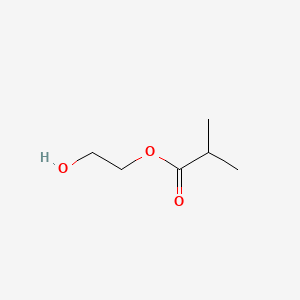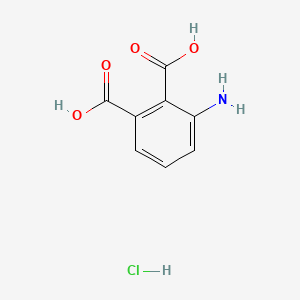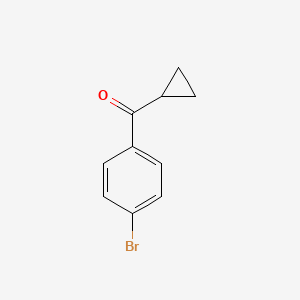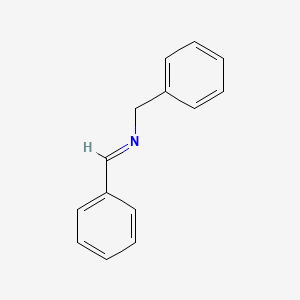
N-苄基亚苄胺
概述
描述
N-Benzylidenebenzylamine is a chemical compound that has garnered interest within the scientific community for its unique structure and potential applications in various fields of chemistry. It is a part of the benzylidene compounds family, known for their participation in a wide range of chemical reactions and their utility in synthetic chemistry.
Synthesis Analysis
The synthesis of N-Benzylidenebenzylamine can be achieved through various methods. One approach involves the reaction of amide homologs, specifically the formation of N-(α-dialkylaminobenzyl) acetamides from N-Benzylidene-α-acetamidobenzylamine, as demonstrated by Sekiya and Ito (1963) (M. Sekiya & Keiichi Ito, 1963). Another method involves the benzophenone-sensitized photolysis of N,N-Dibenzyl-O-acylhydroxylamines, leading to the formation of N-benzylidenebenzylamine, among other products (T. Sakurai et al., 1991).
Molecular Structure Analysis
The molecular structure of N-Benzylidenebenzylamine and its derivatives have been extensively studied to understand their chemical behavior and reactivity. For instance, the synthesis and intermolecular interactions between N-benzylidenetyramine molecules were investigated, revealing insights into their molecular organization and hydrogen bonding patterns (M. Maldonado et al., 2017).
Chemical Reactions and Properties
N-Benzylidenebenzylamine is involved in various chemical reactions, showcasing its versatility. For example, reactions of anions of N-benzylidenebenzylamines with alkyl halides and ethyl chloroformate demonstrate the compound's reactivity and potential for creating α-substituted benzylamines (J. E. Arrowsmith et al., 1979).
Physical Properties Analysis
The physical properties of N-Benzylidenebenzylamine, including its solubility, melting point, and stability, are crucial for its application in chemical synthesis and industrial processes. However, specific studies focusing solely on these physical properties were not highlighted in the current literature search.
Chemical Properties Analysis
The chemical properties of N-Benzylidenebenzylamine, such as its reactivity towards various organic and inorganic reagents, its role in catalytic cycles, and its behavior under different chemical conditions, are integral to its utility in organic synthesis and material science. The compound's participation in palladium-catalyzed reactions, for instance, underscores its importance in cross-coupling processes (Takashi Niwa et al., 2008).
科学研究应用
1. Photocatalytic Performance of BiOF/BiFeO3 Hybrid Heterojunction
- Summary of Application : N-Benzylidenebenzylamine was used as a model reaction to investigate the photocatalytic activity of a hydrothermally prepared composite based on BiOF and BiFeO3 materials .
- Methods of Application : The aerobic oxidation of benzylamine to N-Benzylidenebenzylamine was carried out under simulated light irradiation . The prepared photocatalysts were characterized using several spectroscopic techniques .
- Results : N-Benzylidenebenzylamine was selectively achieved with a high conversion yield of 80% under atmospheric conditions .
2. Photocatalytic Coupling of Benzylamine over the Organic–Inorganic Composites F70-TiO2
- Summary of Application : N-Benzylidenebenzylamine was produced through the photocatalytic coupling of benzylamine over the organic–inorganic composites F70-TiO2, based on fullerene with carboxyl group derivatives and TiO2 semiconductor .
- Methods of Application : The composite photocatalyst obtained shows excellent photocatalytic activity for the high-efficiency conversion of benzylamine (BA) to N-Benzylidenebenzylamine (NBBA) with air pressure at a normal temperature under visible light irradiation .
- Results : By optimizing the composition, the composites with the 1:15 mass ratio of F70 and TiO2, denoted as F70-TiO2 (1:15), demonstrated the highest reaction efficiency for benzylamine (>98% conversion) to N-Benzylidenebenzylamine (>93% selectivity) in this study .
3. Photocatalytic Co-Production of Hydrogen Gas and N-Benzylidenebenzylamine
- Summary of Application : N-Benzylidenebenzylamine was produced through the photocatalytic co-production of hydrogen gas and N-Benzylidenebenzylamine over high-quality 2D layered In4/3P2Se6 nanosheets .
- Methods of Application : The reaction involved a small amount of water in acetonitrile solvent under ambient conditions . The reaction mechanism strongly relies on the conditions over the In4/3P2Se6 nanosheet photocatalyst .
- Results : The simultaneous yield of hydrogen gas and N-Benzylidenebenzylamine was 895 μmol g−1 and 681 μmol g−1, respectively, within 16-hour continuous reaction . Moreover, 97.4% N-Benzylidenebenzylamine selectivity from benzylamine oxidation can be achieved with continuous 10 hour-reaction .
4. Photocatalytic Coupling of Benzylamine over F70-TiO2 Composites
- Summary of Application : N-Benzylidenebenzylamine was produced through the photocatalytic coupling of benzylamine over the organic–inorganic composites F70-TiO2 .
- Methods of Application : The composites with the 1:15 mass ratio of F70 and TiO2, denoted as F70-TiO2(1:15), demonstrated the highest reaction efficiency for benzylamine to N-Benzylidenebenzylamine .
- Results : More than 98% conversion of benzylamine to N-Benzylidenebenzylamine was achieved with over 93% selectivity .
5. Photocatalytic Performance of BiOF/BiFeO3 Hybrid Heterojunction
- Summary of Application : N-Benzylidenebenzylamine was used as a model reaction to investigate the photocatalytic activity of a hydrothermally prepared composite based on BiOF and BiFeO3 materials .
- Methods of Application : The aerobic oxidation of benzylamine to N-Benzylidenebenzylamine was carried out under simulated light irradiation . The prepared photocatalysts were characterized using several spectroscopic techniques .
- Results : N-Benzylidenebenzylamine was selectively achieved with a high conversion yield of 80% under atmospheric conditions .
6. Enhanced Photocatalytic Coupling of Benzylamine
- Summary of Application : N-Benzylidenebenzylamine was produced through the photocatalytic coupling of benzylamine over the organic–inorganic composites F70-TiO2 .
- Methods of Application : The composites with the 1:15 mass ratio of F70 and TiO2, denoted as F70-TiO2(1:15), demonstrated the highest reaction efficiency for benzylamine to N-Benzylidenebenzylamine .
- Results : More than 98% conversion of benzylamine to N-Benzylidenebenzylamine was achieved with over 93% selectivity .
安全和危害
When handling N-Benzylidenebenzylamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye7. Use of personal protective equipment and ensuring adequate ventilation is recommended7.
未来方向
The future directions of N-Benzylidenebenzylamine research involve its use in photocatalysis36. The photocatalytic performance of Bi-ellagate was studied for the first time, which exhibits a band gap value of 2.62 eV, endowing it with a high photocatalytic activity under visible light irradiation3. This provides an eco-friendly, low-cost, recyclable, and efficient photocatalyst for potential photocatalytic applications3.
属性
IUPAC Name |
N-benzyl-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKHJXFICMPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061136 | |
| Record name | Benzenemethanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylidenebenzylamine | |
CAS RN |
780-25-6 | |
| Record name | N-Benzylidenebenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylidenebenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylidenebenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzylidenebenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB6C79ZDV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

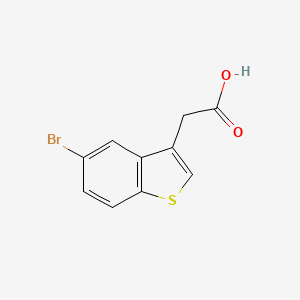

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)

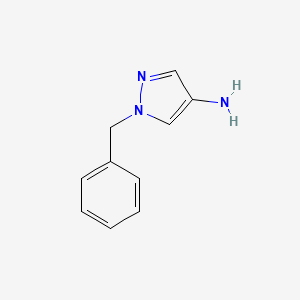

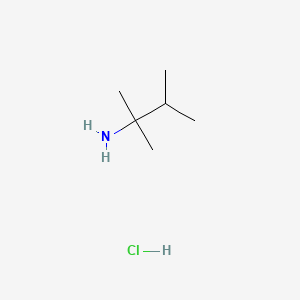
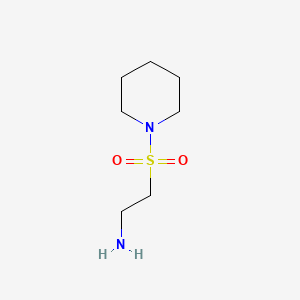
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
